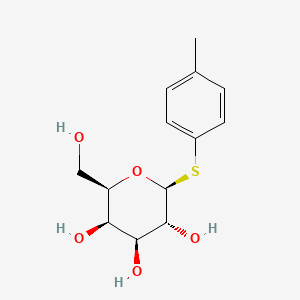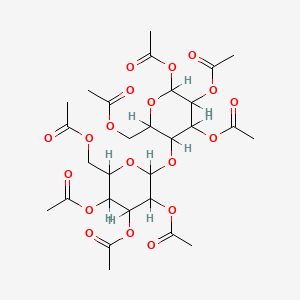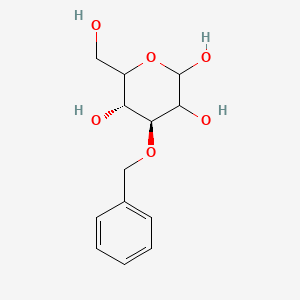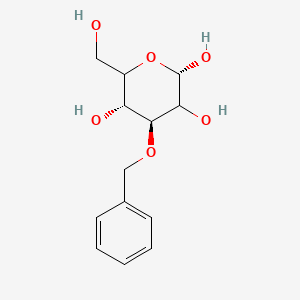
1,2-O-Ethylidene b-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Ethylidene b-D-mannopyranose is a carbohydrate derivative used extensively in glycobiology research. This compound is known for its role in studying the structure, synthesis, biology, and evolution of sugars. It is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
1,2-O-Ethylidene b-D-mannopyranose can be synthesized through a highly regio- and stereoselective method. This involves using 1,2-O-ethylidenated gluco- and mannopyranose as acceptors and simple acetobromosugars as glycosyl donors. The process includes the formation of ortho ester intermediates, which are then rearranged to produce the desired compound
Chemical Reactions Analysis
1,2-O-Ethylidene b-D-mannopyranose primarily undergoes glycosylation reactions. These reactions involve the formation of disaccharides and other complex carbohydrates. The compound acts as an acceptor in these reactions, with acetobromosugars serving as donors. The major products formed include various oligosaccharides, which are crucial in biological processes.
Scientific Research Applications
1,2-O-Ethylidene b-D-mannopyranose has several applications in scientific research:
Mechanism of Action
1,2-O-Ethylidene b-D-mannopyranose exerts its effects through its role as a glycosyl acceptor in glycosylation reactions. It interacts with glycosyl donors to form complex carbohydrates, which are essential for various biological processes. The compound’s molecular targets include enzymes involved in glycan formation and degradation, as well as proteins that recognize and bind to glycans .
Comparison with Similar Compounds
1,2-O-Ethylidene b-D-mannopyranose is unique due to its specific structure and role in glycosylation reactions. Similar compounds include:
1,2-O-Ethylidene a-D-glucopyranose: Another carbohydrate derivative used in similar glycosylation reactions.
Acetobromosugars: These compounds serve as glycosyl donors in the synthesis of oligosaccharides.
Methyl b-D-arabinopyranoside: A carbohydrate derivative used in the study of carbohydrate chemistry.
This compound stands out due to its high regio- and stereoselectivity in glycosylation reactions, making it a valuable tool in glycobiology research.
Properties
IUPAC Name |
(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDQLJREOZCHI-ICCZOJKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

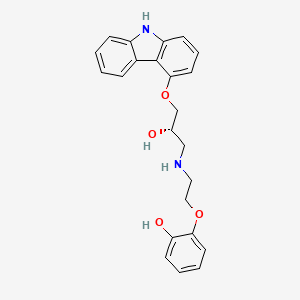
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
